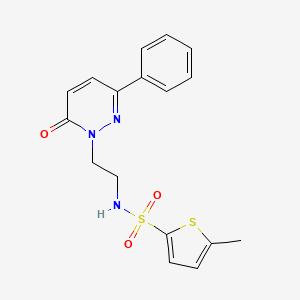
5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-methyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)thiophene-2-sulfonamide (CAS Number: 921878-34-4) is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological evaluations, and molecular docking studies, to provide a comprehensive overview of this compound's biological activity.
The molecular formula of this compound is C17H17N3O3S2, with a molecular weight of 375.5 g/mol. Its structure features a thiophene ring and a pyridazinone moiety, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Condensation : The reaction of 3-phenylpyridazin-6-one with an appropriate ethylating agent.
- Formation of Sulfonamide : Introduction of the thiophene sulfonamide group via amide coupling reactions.
The synthetic routes are optimized for yield and purity, employing various organic solvents and catalysts under controlled conditions.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens.
Key Findings :
- The compound exhibited significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with a minimum inhibitory concentration (MIC) as low as 0.21 μM .
- It also demonstrated antifungal activity against Candida species and selective action against Gram-positive microorganisms like Micrococcus luteus .
Cytotoxicity
In vitro cytotoxicity assays using MTT showed that this compound possesses moderate cytotoxic effects on human keratinocyte (HaCat) and fibroblast (Balb/c 3T3) cell lines. The results suggest potential applications in cancer therapy, although further studies are needed to establish its safety profile .
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and key microbial targets:
| Target Protein | Binding Energy (kcal/mol) | Inhibitory Constant (nM) |
|---|---|---|
| MurD | -8.5 | 50 |
| DNA gyrase | -9.0 | 30 |
These interactions involve critical hydrogen bonds and hydrophobic contacts, indicating a strong affinity for these targets compared to standard antibiotics like ciprofloxacin .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study demonstrated that derivatives of pyridazine, including this compound, could be developed into new classes of antimicrobial agents due to their potent activity against resistant strains .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic properties against cancer cell lines, revealing that modifications in the pyridazine structure could enhance selectivity towards cancer cells while minimizing effects on normal cells .
Propiedades
IUPAC Name |
5-methyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-13-7-10-17(24-13)25(22,23)18-11-12-20-16(21)9-8-15(19-20)14-5-3-2-4-6-14/h2-10,18H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTANEUNCUQHICE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













